8-chloro-2-thien-2-ylquinoline-4-carboxylic acid CAS 52413-56-6
8-chloro-2-thien-2-ylquinoline-4-carboxylic acid CAS 52413-56-6
An In-depth Technical Guide to 8-chloro-2-thien-2-ylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential of a Privileged Scaffold
Executive Summary
The quinoline-4-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant and diverse pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized derivative, 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid (CAS 52413-56-6), to explore the broader class it represents. We will dissect its structural components, outline robust synthetic strategies for its creation, and delve into the well-established mechanisms of action that confer its therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to facilitate further investigation into this promising class of molecules.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The quinoline-4-carboxylic acid moiety, in particular, has emerged as a critical pharmacophore. The carboxylic acid group at the 4-position is often crucial for biological activity, frequently acting as a key binding element to enzyme active sites through hydrogen bonds or salt bridges.[5]
The target molecule of this guide, 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid , exemplifies the strategic functionalization of this core scaffold:
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Quinoline Core: The fundamental bicyclic aromatic system.
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4-Carboxylic Acid: The primary group responsible for key biological interactions.
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8-Chloro Substituent: Modifies the electronic properties and lipophilicity of the molecule, potentially influencing cell permeability and metabolic stability.
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2-Thienyl Substituent: A bioisostere of a phenyl ring, this heterocyclic group can engage in unique interactions with biological targets and alter the molecule's overall physicochemical profile.
Understanding the synthesis and biological role of this specific compound provides a blueprint for exploring the vast chemical space of related derivatives in drug discovery campaigns.
Physicochemical Properties and Structural Analysis
While extensive experimental data for CAS 52413-56-6 is not publicly available, its properties can be reliably predicted based on its structure. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Formula | C₁₄H₈ClNO₂S | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 305.74 | g/mol | Influences diffusion rates and permeability across membranes. |
| XlogP | 3.9 - 4.2 | - | A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | 1 | - | The carboxylic acid proton is a key donor for target interactions. |
| Hydrogen Bond Acceptors | 4 | - | The nitrogen, carbonyl oxygen, and hydroxyl oxygen act as acceptors. |
| pKa (Acidic) | ~4.5 | - | The carboxylic acid is expected to be deprotonated at physiological pH (7.4), forming a carboxylate anion crucial for binding.[6] |
The presence of both a lipophilic chloro-thienyl-quinoline body and a polar, ionizable carboxylic acid group gives the molecule an amphipathic character, which is common for drugs that need to cross cell membranes to reach intracellular targets.
Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core
The construction of the 2,4,8-trisubstituted quinoline core can be achieved through several classic named reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. For 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid, the Pfitzinger and Doebner reactions are the most direct and relevant methods.
The Pfitzinger Reaction: A Versatile Approach
The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids by condensing isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][7]
Causality of Experimental Design: To synthesize the target molecule, this reaction requires 7-chloroisatin and 1-(thiophen-2-yl)ethan-1-one as the starting materials. The base (e.g., potassium hydroxide) is critical for catalyzing the initial ring-opening of the isatin amide bond to form a keto-acid intermediate, which then serves as the backbone for the subsequent condensation and cyclization.[7][8]
Caption: Pfitzinger reaction workflow for target synthesis.
Experimental Protocol: Pfitzinger Synthesis
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Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a minimal amount of water and absolute ethanol (e.g., 40 mL per 0.01 mol of isatin).[1]
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Isatin Ring Opening: Add 7-chloroisatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for 1 hour. The formation of the potassium salt of the intermediate keto-acid is often accompanied by a color change.[1]
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Addition of Carbonyl: Slowly add 1-(thiophen-2-yl)ethan-1-one (1.5-2.0 eq.) to the reaction mixture.
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Reflux: Heat the mixture to reflux (approx. 79-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
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Work-up and Precipitation: After cooling to room temperature, filter the solution to remove any solids. Pour the filtrate into an ice-water mixture.
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Acidification: Carefully acidify the aqueous mixture with a suitable acid (e.g., glacial acetic acid or dilute HCl) until the pH is approximately 4-5. The product will precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and acid. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid.
The Doebner Reaction: A Three-Component Synthesis
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly form a quinoline-4-carboxylic acid.[4][9]
Causality of Experimental Design: To synthesize the target molecule via this route, the required components are 2-chloroaniline , thiophene-2-carbaldehyde , and pyruvic acid . This method is powerful as it assembles the final product from three distinct and readily available fragments, allowing for high modularity in analog synthesis. The reaction typically proceeds under reflux in a protic solvent like ethanol.
Caption: Logical flow of the Doebner three-component synthesis.
Experimental Protocol: Doebner Synthesis
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Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve 2-chloroaniline (1.0 eq.) and thiophene-2-carbaldehyde (1.0 eq.) in absolute ethanol.
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Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq.) to the stirred solution. An exothermic reaction may occur.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product often begins to crystallize from the hot solution.
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Cooling and Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.
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Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether.
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Purification: If necessary, the crude product can be recrystallized from a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).
Biological Activity and Mechanism of Action
The therapeutic potential of quinoline-4-carboxylic acids stems from their ability to inhibit critical enzymes in both cancer cells and pathogenic bacteria.[2]
Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-validated mechanism of anticancer action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).[2]
Mechanism Deep Dive: DHODH is a pivotal mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Rapidly proliferating cancer cells are highly dependent on this pathway to meet their demand for nucleotides. By inhibiting DHODH, these compounds effectively starve cancer cells of the pyrimidines necessary for replication, leading to cell cycle arrest and apoptosis. The carboxylate group of the quinoline is fundamental to this activity, forming a critical salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[5]
Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.
In Vitro Anticancer Activity of Representative DHODH Inhibitors
| Compound | Target | IC₅₀ (μM) | Cell Line | Reference |
| Brequinar Analog | DHODH | 0.250 | - | [5] |
| Compound 14 | DHODH | 0.041 | - | [5] |
| Compound 14 | Cell Viability | > 25 | HCT-116 | [5] |
| Compound 18 | DHODH | 0.012 | - | [5] |
| Compound 18 | Cell Viability | 0.057 | HCT-116 | [5] |
Antibacterial Activity: Inhibition of DNA Gyrase
Many quinoline derivatives, particularly the closely related quinolones, are potent antibacterial agents that function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is essential for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to a breakdown of chromosomal integrity and rapid bacterial cell death.[2]
Applications in Research and Drug Development
8-chloro-2-thien-2-ylquinoline-4-carboxylic acid and its analogs are valuable tools for:
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Structure-Activity Relationship (SAR) Studies: The modular nature of the Pfitzinger and Doebner syntheses allows for the systematic modification of each position on the quinoline ring. Researchers can create libraries of compounds to probe how different substituents at the 2, 4, and 8-positions affect potency against targets like DHODH or DNA gyrase, as well as properties like selectivity and cell permeability.
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Development of Novel Therapeutics: The established anticancer and antibacterial potential makes this scaffold a compelling starting point for developing new drugs to overcome resistance to existing therapies.[10]
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Chemical Probes: Highly potent and selective analogs can be developed as chemical probes to study the biological roles of their target enzymes in various cellular pathways.
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